molecular formula C11H14O4 B14079725 Butanoic acid, 4-(3-methoxyphenoxy)- CAS No. 41214-27-1

Butanoic acid, 4-(3-methoxyphenoxy)-

Cat. No.: B14079725
CAS No.: 41214-27-1
M. Wt: 210.23 g/mol
InChI Key: UHJSBFAGGAXAIU-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(3-methoxyphenoxy)-, identified by CAS number 41214-27-1, is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This specific molecular structure features a butanoic acid chain linked via an ether bond to a 3-methoxyphenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research . As a phenoxyalkanoic acid derivative, it serves as a key building block for researchers developing more complex molecules, particularly in medicinal chemistry where such scaffolds are utilized. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Custom synthesis and bulk sizing options are available upon request to meet specific project requirements .

Properties

IUPAC Name

4-(3-methoxyphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-4-2-5-10(8-9)15-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJSBFAGGAXAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481779
Record name Butanoic acid, 4-(3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41214-27-1
Record name 4-(3-Methoxyphenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41214-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-(3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 4-(3-Methoxyphenoxy)butyric Acid Ethyl Ester

Reagents:

  • 3-Methoxyphenol
  • Ethyl 4-bromobutyrate
  • Cesium carbonate (Cs₂CO₃)
  • Acetone

Procedure:

  • Combine 3-methoxyphenol (8.055 mmol, 1.000 g) and Cs₂CO₃ (9.666 mmol, 3.149 g) in acetone (20 mL).
  • Add ethyl 4-bromobutyrate (8.055 mmol, 1.571 g) and reflux for 28 hours.
  • Quench with ice-cold HCl, extract with ethyl acetate, and concentrate to obtain the ester.

Key Considerations:

  • Base Selection: Cs₂CO₃ provides mild basicity, minimizing ester hydrolysis during alkylation.
  • Solvent Effects: Acetone enhances nucleophilicity of the phenoxide ion without side reactions.
  • Reaction Time: Prolonged reflux (28 hours) ensures complete conversion due to steric hindrance at the phenolic oxygen.

Step 2: Hydrolysis to 4-(3-Methoxyphenoxy)butanoic Acid

Reagents:

  • Hydrochloric acid (HCl)

Procedure:

  • Hydrolyze the ethyl ester using aqueous HCl.
  • Isolate the product via extraction and crystallization.

Mechanistic Insight:
Acid-catalyzed hydrolysis proceeds through protonation of the ester carbonyl, followed by nucleophilic attack by water and elimination of ethanol (Figure 2).

Alternative Synthetic Routes

Direct Carboxylation

A theoretical route involves carboxylation of 4-(3-methoxyphenoxy)butanol via oxidation:

  • Oxidizing Agents: KMnO₄ or CrO₃ in acidic media.
  • Challenges: Over-oxidation to CO₂ and poor regioselectivity.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Alkylation-Hydrolysis Cs₂CO₃, HCl Reflux, 28 h Moderate >95%
Mitsunobu Coupling DIAD, PPh₃ RT, 12 h High >98%
Direct Oxidation KMnO₄, H₂SO₄ Reflux, 6 h Low 80–85%

Key Observations:

  • The alkylation-hydrolysis method balances cost and practicality for large-scale synthesis.
  • Mitsunobu coupling offers superior yields but is economically prohibitive for industrial applications.

Optimization Strategies

Base Screening

Replacing Cs₂CO₃ with K₂CO₃ reduces costs but necessitates longer reaction times (48–72 hours) due to lower solubility.

Solvent Effects

  • DMF: Increases reaction rate but complicates purification.
  • THF: Yields drop by 15–20% compared to acetone.

Catalytic Additives

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactions but risks quaternary ammonium salt contamination.

Industrial-Scale Production

Process Design:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time to 8–10 hours.
  • In Situ Hydrolysis: Integrates ester formation and hydrolysis in a single reactor, minimizing intermediate isolation.

Purification:

  • Crystallization: Ethanol/water mixtures yield 99% pure product.
  • Chromatography: Reserved for pharmaceutical-grade material.

Chemical Reactions Analysis

Butanoic acid, 4-(3-methoxyphenoxy)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Butanoic acid, 4-(3-methoxyphenoxy)- involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as adenosine A2A receptor antagonists, modulating the activity of these receptors and affecting various physiological processes . The exact molecular targets and pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

Phenoxybutanoic Acid Herbicides

Phenoxybutanoic acids are a class of herbicides with substituents on the phenyl ring influencing their selectivity and potency. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Formula Application/Activity Key Data/References
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) 4-Cl, 2-CH₃ C₁₁H₁₃ClO₃ Herbicide (HRAC Class O) Used in broadleaf weed control
2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) 2,4-diCl C₁₀H₁₀Cl₂O₃ Herbicide Metabolized to active 2,4-D in plants
Target Compound 3-OCH₃ C₁₁H₁₄O₄ (inferred) Hypothesized herbicidal activity Structural analogy suggests potential use in auxin mimicry

Key Insights :

  • Chlorine substituents (e.g., in MCPB and 2,4-DB) enhance herbicidal potency by mimicking auxins and disrupting plant growth .
  • The 3-methoxy group in the target compound may alter receptor binding or metabolic stability compared to chloro-substituted analogs.

Anti-Inflammatory and Pharmacologically Active Analogs

Arylpropanoic acids, such as NSAIDs, share structural similarities with phenoxybutanoic acids. Notable examples include:

Compound Name Substituents Molecular Formula Activity IC₅₀ (HeLa Cells) IC₅₀ (PBMCs)
Fenbufen (4-(4’-Biphenyl)butanoic acid) Biphenyl at 4-position C₁₆H₁₄O₃ Anti-inflammatory (COX inhibition) N/A N/A
Ibuprofen α-(4-Isobutylphenyl)propanoic acid C₁₃H₁₈O₂ NSAID N/A N/A
β-Hydroxy-β-arylalkylpropanoic acids (from ) Varied aryl groups C₁₃–C₁₇H₁₈–₂₂O₃ Anti-inflammatory, HeLa cytotoxicity 62.20–182.55 μM/L >300 μM/L

Key Insights :

  • Substitution at the gamma position (relative to the carboxylic group) enhances anti-inflammatory activity, as seen in fenbufen .
  • The target compound’s 3-methoxyphenoxy group may influence cytotoxicity profiles.

Specialty Chemicals and Intermediates

Several phenoxybutanoic acid derivatives serve as synthetic intermediates or specialty chemicals:

Compound Name CAS Number Molecular Formula Application Reference
4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPBA) 136849-75-7 C₁₂H₁₆O₅ Linker in peptide synthesis
Butanoic acid, 4-(4-cyanophenoxy)- 87411-29-8 C₁₁H₁₁NO₃ Chemical intermediate
Butanoic acid, 4-([1,1'-biphenyl]-4-yloxy)- 106970-54-1 C₁₆H₁₆O₃ Research chemical

Key Insights :

  • HMPBA’s hydroxymethyl and methoxy groups make it useful in bioconjugation, suggesting the target compound could be modified for similar applications .
  • Cyano or biphenyl substituents (e.g., in CAS 87411-29-8 and 106970-54-1) may enhance solubility or binding affinity in specific contexts .

Biological Activity

Butanoic acid, 4-(3-methoxyphenoxy)-, also known by its chemical identifier 41214-27-1, is an organic compound with a butanoic acid backbone and a methoxyphenoxy substituent. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Butanoic acid, 4-(3-methoxyphenoxy)- features the following structural characteristics:

  • Molecular Formula : C12_{12}H14_{14}O4_{4}
  • Molecular Weight : Approximately 222.24 g/mol
  • Functional Groups : Carboxylic acid, ether (methoxy), and aromatic ring

The presence of the methoxy group enhances lipophilicity, facilitating better interaction with biological membranes.

The biological activity of Butanoic acid, 4-(3-methoxyphenoxy)- primarily involves its interaction with specific molecular targets:

  • Adenosine A2A Receptor Antagonism : This compound's derivatives have been shown to act as antagonists at the adenosine A2A receptor, which plays a crucial role in various physiological processes such as inflammation and neuroprotection.
  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with Butanoic acid, 4-(3-methoxyphenoxy)-:

Biological Activity Description
Adenosine A2A Receptor Modulation Alters receptor activity, potentially impacting pain signaling and neuroprotection.
Anti-inflammatory Effects Reduces inflammation markers in experimental models, suggesting therapeutic potential.
Analgesic Properties Exhibits pain-relieving effects in animal studies.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    A study demonstrated that Butanoic acid derivatives significantly reduced pro-inflammatory cytokines in vitro. The results indicated a potential mechanism involving the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses.
  • Research on Pain Management :
    Another investigation highlighted the analgesic properties of Butanoic acid, 4-(3-methoxyphenoxy)- in rodent models of acute pain. The compound was shown to decrease pain sensitivity effectively without significant side effects commonly associated with traditional analgesics.
  • Impact on Cellular Mechanisms :
    In cellular assays, Butanoic acid derivatives were found to modulate various enzyme activities related to inflammatory pathways, suggesting a multifaceted approach to managing inflammation and pain .

Comparison with Related Compounds

To understand the uniqueness of Butanoic acid, 4-(3-methoxyphenoxy)-, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
4-(4-Methoxyphenoxy)butanoic acidMethoxy group on a different phenyl positionDifferent reactivity due to methoxy positioning
(S)-3-(4-Methoxyphenoxy)butanoic acidSimilar backbone but different stereochemistryPotential differences in biological activity due to chirality
4-Hydroxy-3-methoxybenzoic acidHydroxy group instead of methoxyDifferent reactivity due to hydroxy substitution

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